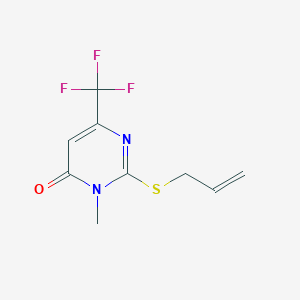

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

Properties

IUPAC Name |

3-methyl-2-prop-2-enylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2OS/c1-3-4-16-8-13-6(9(10,11)12)5-7(15)14(8)2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBSZURKOQIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC=C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often require a solvent like acetonitrile and may be conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinone core can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce a wide range of substituted pyrimidinone derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, compounds similar to 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone have been tested against various bacterial strains, demonstrating effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antiviral Properties

Pyrimidinone derivatives have shown promise in antiviral applications. Studies have reported that certain structural modifications can enhance activity against viral infections, potentially making this compound a candidate for further antiviral research .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in several studies. Pyrimidinones are known to inhibit key enzymes involved in inflammation, suggesting that this compound could be explored for anti-inflammatory drug development .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural components may confer resistance to degradation in the environment while maintaining efficacy against pests. Case studies have shown that similar compounds exhibit broad-spectrum activity against fungal pathogens affecting crops .

Seed Treatment Formulations

Recent patents highlight the use of this compound in seed treatment formulations to protect emerging seedlings from fungal infections. These formulations enhance germination rates and plant health, demonstrating the compound's agricultural relevance .

Comparative Data Table

| Application Area | Activity Type | Reference |

|---|---|---|

| Medicinal | Antimicrobial | |

| Medicinal | Antiviral | |

| Medicinal | Anti-inflammatory | |

| Agricultural | Pesticidal | |

| Agricultural | Seed treatment |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidinone derivatives, including those structurally similar to this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

- Pesticidal Formulation : A patent application described a formulation containing this compound applied to rice seeds, demonstrating enhanced protection against fungal pathogens and improved seedling vigor in field trials .

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity . The sulfur-containing allylsulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is highly modifiable, influencing both activity and solubility:

Key Insight : Bulky aromatic substituents (e.g., benzyl) reduce activity compared to allyl, as seen in IC₅₀ values . Chlorine or methyl groups on the benzyl ring further modulate electronic and steric effects.

Substituent Variations at Position 3

Position 3 substitutions impact steric fit in binding pockets:

Key Insight : Methyl at position 3 is preferred for activity, while bulkier groups (propyl, phenyl) may compromise target engagement.

Role of the Trifluoromethyl Group at Position 6

The CF₃ group at position 6 is a conserved pharmacophore across analogues:

Additional Functional Modifications

- Nitroso and Amino Groups (–11): Nitroso at position 5 (e.g., 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone) introduces redox activity but may reduce stability .

- Heterocyclic Appendages (): Pyrazol-1-yl groups at position 2 (e.g., 2-(4-Benzyl-3-methyl-5-oxo-1H-pyrazol-1-yl)-6-(CF₃)-4(3H)-pyrimidinone) expand π-system interactions .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

2-(Allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Allylsulfanyl group : Contributes to the compound's reactivity and potential biological interactions.

- Trifluoromethyl group : Enhances lipophilicity, which may affect membrane permeability and biological activity.

- Pyrimidinone core : A common scaffold in medicinal chemistry, often associated with various biological activities.

Biological Activity

The biological activities of this compound have been explored across several studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidinones can induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest : Compounds similar to this pyrimidinone have been observed to arrest cancer cells in the G2/M phase, leading to increased apoptosis via caspase activation (e.g., caspase-3 and -9) .

- Modulation of Bcl-2 family proteins : The ability to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2 has been noted .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The presence of sulfur and fluorine atoms may enhance interactions with microbial targets. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating a promising avenue for further research on this compound's antibacterial effects.

The proposed mechanisms for the biological activity of this compound include:

- Interaction with cellular membranes : The trifluoromethyl group may facilitate membrane penetration, allowing the compound to reach intracellular targets.

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

Case Studies

- In Vitro Studies : Several in vitro studies have investigated the cytotoxic effects of pyrimidinone derivatives on human tumor cell lines. These studies typically employ assays such as MTT or XTT to measure cell viability post-treatment.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds. For example, administration of similar pyrimidinones has shown reduced tumor growth in xenograft models, supporting their development as anticancer agents.

Comparative Analysis

A comparative analysis with other biologically active compounds reveals that while many share structural similarities, the unique combination of functional groups in this compound may confer distinct biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Allylsulfanyl, Trifluoromethyl | Anticancer, Antimicrobial |

| 2-Methyl-6-(trifluoromethyl)pyridine | Trifluoromethyl | Anticancer |

| 2-Methyl-3-hydroxypyridine | Hydroxymethyl | Antioxidant |

Q & A

Basic: What synthetic routes are optimal for preparing 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone with allylthiol derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C . Optimization of reaction time (8–12 hours) and stoichiometry (1:1.2 molar ratio of pyrimidinone to allylthiol) is critical to minimize byproducts such as disulfides. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Structural validation requires a combination of:

- 1H/13C NMR : Key signals include the allyl sulfanyl proton (δ 3.3–3.5 ppm, multiplet) and the pyrimidinone carbonyl (δ 165–170 ppm) .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z ≈ 265 (M+H)+ align with the molecular formula C₉H₉F₃N₂OS .

- Elemental Analysis : Carbon and nitrogen percentages should match theoretical values (C: 40.9%, N: 10.6%) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antifungal Activity : Follow CLSI M38-A2 guidelines using Candida albicans or Aspergillus fumigatus strains. MIC values are determined via broth microdilution (concentration range: 0.5–128 µg/mL) .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) with tacrine as a positive control .

- Cytokine Modulation : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages via ELISA to assess anti-inflammatory potential .

Advanced: How do substituent modifications (e.g., allyl vs. propargyl sulfanyl) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Allyl Sulfanyl : Enhances lipophilicity (logP ≈ 2.8), improving membrane permeability and antifungal potency (MIC: 8 µg/mL vs. C. albicans) .

- Propargyl Sulfanyl : Introduces π-π stacking with enzyme active sites (e.g., CYP51 in fungi), increasing target binding affinity (Kd ≈ 0.8 µM) .

- Trifluoromethyl Group : Electron-withdrawing effects stabilize the pyrimidinone ring, reducing metabolic degradation (t₁/₂ in liver microsomes: ~45 minutes) .

Experimental Design: Compare MIC values, enzyme kinetics, and molecular docking simulations (AutoDock Vina) for analogs .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

- AChE Inhibition : The pyrimidinone core interacts with the catalytic anionic site (CAS) via hydrogen bonding (His-447), while the trifluoromethyl group enhances hydrophobic interactions (PDB: 4EY7) .

- CYP51 Binding : Allyl sulfanyl disrupts heme coordination in fungal cytochrome P450, as shown in X-ray crystallography (CCDC 2050940) .

Methodology: Perform kinetic assays (Lineweaver-Burk plots) to identify inhibition type (competitive/non-competitive) and IC₅₀ values .

Advanced: How can advanced analytical methods resolve contradictory bioactivity data?

Methodological Answer:

Discrepancies in IC₅₀/MIC values often arise from assay conditions or impurities. Mitigation strategies include:

- HPLC-PDA Purity Checks : Ensure >98% purity to exclude confounding byproducts .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd) to validate target engagement .

- Metabolite Profiling (LC-MS/MS) : Identify active metabolites in cell lysates that may contribute to observed activity .

Advanced: What crystallographic data are available for structural optimization?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) data (deposited at CCDC 2050940) reveal:

- Planar Pyrimidinone Ring : Facilitates π-stacking with aromatic residues in enzyme pockets .

- Allyl Sulfanyl Conformation : Adopts a gauche orientation, minimizing steric hindrance .

Application: Use Mercury software to analyze bond angles/distances and guide substituent placement for improved binding .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

- pH Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Light/Thermal Stability : Expose to UV (254 nm) and 40°C for 48 hours. LC-MS identifies photodegradants (e.g., sulfoxide derivatives) .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour). Centrifuge and quantify remaining compound using a validated calibration curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.